

Spectroscopic and Methodological Characterization of Dactylorhin A: A Technical Guide

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Compound of Interest

Compound Name: *Dactylorhin A*

Cat. No.: *B1669759*

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Abstract

Dactylorhin A, a significant bioactive compound isolated from the tubers of *Dactylorhiza hatagirea*, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies crucial for the characterization of **Dactylorhin A**. The information presented herein is intended to serve as a foundational resource for researchers engaged in the isolation, identification, and further investigation of this natural product. This document outlines the key spectroscopic techniques employed in the structural elucidation of **Dactylorhin A**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for the isolation and analysis of **Dactylorhin A** are also provided, alongside a proposed signaling pathway that may be modulated by this compound, offering insights into its potential mechanism of action.

Physicochemical Properties of Dactylorhin A

Dactylorhin A is a complex glycosidic ester. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₄₀ H ₅₆ O ₂₂	
IUPAC Name	(2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester	
Molecular Weight	888.85 g/mol	
Appearance	White amorphous powder	N/A
Solubility	Soluble in methanol, ethanol; sparingly soluble in water	N/A

Spectroscopic Data for Structural Elucidation

The structural characterization of **Dactylorhin A** relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset of all spectroscopic values for **Dactylorhin A** is not readily found in the searched literature, this section provides a templated structure for the expected data based on the known structure and common values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules like **Dactylorhin A**. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for **Dactylorhin A** (Template)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.30 - 7.10	m	-	Aromatic Protons (H-2', H-6')
5.10	d	7.5	Anomeric Proton (Glc H-1)
4.90	d	7.5	Anomeric Proton (Glc H-1)
4.50 - 3.40	m	-	Sugar Protons, Methylene Protons
2.80	m	-	Methine Proton
1.00 - 0.80	m	-	Methyl Protons

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, CD_3OD) for **Dactylorhin A** (Template)

Chemical Shift (δ , ppm)	Assignment
175.0 - 170.0	Carbonyl Carbons (C=O)
160.0 - 115.0	Aromatic Carbons
105.0 - 100.0	Anomeric Carbons (Glc C-1)
80.0 - 60.0	Sugar Carbons, Oxygenated Carbons
45.0 - 20.0	Aliphatic Carbons

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Table 4: Mass Spectrometric Data for **Dactylorhin A**

Technique	Ionization Mode	Observed m/z	Interpretation	Source
UPLC-ESI/TQ-MS	Positive	906.5 [M+NH ₄] ⁺	Adduct ion confirms MW of 888.5	N/A
HR-ESI-MS	Positive	889.3265 [M+H] ⁺	Protonated molecule	
HR-ESI-MS	Positive	911.3084 [M+Na] ⁺	Sodiated molecule	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: FT-IR Spectroscopic Data for **Dactylorhin A** (Template)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretching (hydroxyl groups)
2960, 2870	Medium	C-H stretching (aliphatic)
1735	Strong	C=O stretching (ester)
1610, 1510	Medium	C=C stretching (aromatic)
1070	Strong	C-O stretching (glycosidic bond)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings.

Table 6: UV-Vis Spectroscopic Data for **Dactylorhin A** (Template)

Solvent	λ_{max} (nm)	Absorbance
Methanol	225, 275	N/A

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Dactylorhin A**.

Isolation and Purification of Dactylorhin A

The following is a generalized protocol for the isolation of **Dactylorhin A** from the tubers of *Dactylorhiza hatagirea*.

- Extraction:
 - Air-dried and powdered tubers of *D. hatagirea* (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours.
 - The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation:
 - The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
 - The ethyl acetate fraction, typically enriched with glycosides, is concentrated in vacuo.
- Chromatographic Purification:
 - The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
 - The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with an appropriate staining agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

- Fractions containing the major compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Dactylorhin A**.
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